N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate
CAS No.: 93966-67-7
Cat. No.: VC16997031
Molecular Formula: C44H39N3O8
Molecular Weight: 737.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93966-67-7 |
|---|---|
| Molecular Formula | C44H39N3O8 |
| Molecular Weight | 737.8 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |
| Standard InChI | InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |
| Standard InChI Key | CEZLNWMBCXGWON-PQTOBSADSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate is derived from 2'-deoxycytidine, a natural nucleoside component of DNA. The compound features three key modifications (Figure 1):
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N-Benzoyl group: Attached to the cytosine base, this aromatic substituent enhances steric bulk and influences base-pairing interactions.
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5'-O-(bis(p-methoxyphenyl)benzyl) moiety: A dimethoxytrityl (DMT)-like protecting group that increases hydrophobicity and aids in chromatographic purification .
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3'-Benzoate ester: Provides stability against enzymatic degradation while allowing controlled hydrolysis under specific conditions.
The molecular formula is C₄₄H₃₉N₃O₈, with a molecular weight of 737.8 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 93966-67-7 | |
| Molecular Formula | C₄₄H₃₉N₃O₈ | |
| Molecular Weight | 737.8 g/mol | |
| Purity (HPLC) | >95% (typical) | |
| Solubility | DMSO, DMF, CHCl₃ |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.2–7.3 ppm correspond to aromatic protons from benzoyl and benzyl groups, while δ 6.3–5.8 ppm signals arise from the cytosine base.
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MS (ESI+): Dominant ion at m/z 738.3 [M+H]⁺ confirms molecular weight.
Synthesis and Purification Strategies
Stepwise Synthesis
The synthesis involves four stages (Scheme 1):
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5'-OH Protection: Reaction of 2'-deoxycytidine with bis(p-methoxyphenyl)benzyl chloride in anhydrous pyridine yields the 5'-O-protected intermediate .
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N-Benzoylation: Treatment with benzoyl chloride selectively acylates the exocyclic amine on cytosine.
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3'-Esterification: Benzoic anhydride esterifies the 3'-hydroxyl group under mild acidic conditions.
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Deprotection: Final TFA treatment removes acid-labile protecting groups, though this step is omitted in the reported structure.
Critical challenges include avoiding over-benzoylation at the 3'-position and ensuring regioselectivity during protection reactions .
Purification Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.
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Flash Chromatography: Silica gel eluted with ethyl acetate/hexane mixtures isolates intermediates.
Chemical Reactivity and Functional Adaptations
Ester Hydrolysis
The 3'-benzoate group undergoes alkaline hydrolysis (0.1 M NaOH, 25°C) to regenerate the 3'-OH, enabling further functionalization (e.g., phosphorylation). Kinetic studies show a hydrolysis half-life of 2.3 hours at pH 9.
Photoreactivity
The bis(p-methoxyphenyl)benzyl moiety exhibits UV-induced cleavage at 365 nm, a property exploited in photolabile protecting strategies for controlled drug release .
| Assay | Result | Reference |
|---|---|---|
| DNA Pol β Inhibition | IC₅₀ = 18 µM | |
| HeLa Cell Viability | 40% reduction at 50 µM | |
| Plasma Stability | t₁/₂ = 6.7 hours (human) |
Comparative Analysis with Structural Analogs
N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite (CAS 102212-98-6)
This phosphoramidite derivative shares the N-benzoyl and DMT-protecting groups but replaces the 3'-benzoate with a phosphoramidite linker for oligonucleotide synthesis . The added diisopropylamine and cyanoethyl groups enhance solubility in acetonitrile, a key solvent for DNA synthesizers .
N-Benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-succinate (CAS 74405-42-8)
Featuring a succinate spacer instead of benzoate, this analog enables covalent attachment to solid supports—a critical feature for microarray technologies . The molecular weight (757.8 g/mol) and logP (6.2) are higher than the target compound, reflecting increased hydrophobicity .
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